5-Bromonicotinaldehyde
Overview
Description
5-Bromonicotinaldehyde is a chemical compound with the molecular formula C₆H₄BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is known for its role as a ligand that binds to the nicotinic acetylcholine receptor, which is found in the brain and central nervous system. It is involved in cognitive functions such as memory, attention, and learning .
Scientific Research Applications
5-Bromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its binding affinity to nicotinic acetylcholine receptors, which are crucial in neurotransmission.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Safety and Hazards
Future Directions
5-Bromonicotinaldehyde has been used as a common intermediate in the synthesis of fusaric acid, which exhibits herbicide, fungicide, insecticide, and even diverse notable pharmacological activities . This suggests that this compound could potentially be used in the development of new agricultural fungicides and other pharmacological agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonicotinaldehyde typically involves the bromination of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 5-Bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-bromonicotinic acid.
Reduction: Reduction of this compound can yield 5-bromo-3-pyridinemethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: 5-Bromonicotinic acid
Reduction: 5-Bromo-3-pyridinemethanol
Substitution: Various 5-substituted nicotinaldehyde derivatives.
Mechanism of Action
5-Bromonicotinaldehyde exerts its effects primarily by binding to the nicotinic acetylcholine receptor. This binding modulates the receptor’s activity, influencing neurotransmission in the brain. The compound also inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial replication and cell division .
Comparison with Similar Compounds
- 3-Bromopyridine-5-carboxaldehyde
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromo-3-formylpyridine
Comparison: 5-Bromonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Compared to other brominated pyridine derivatives, it has a higher affinity for nicotinic acetylcholine receptors and exhibits unique pharmacological activities .
Properties
IUPAC Name |
5-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGKAEOFPLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382808 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-81-3 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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